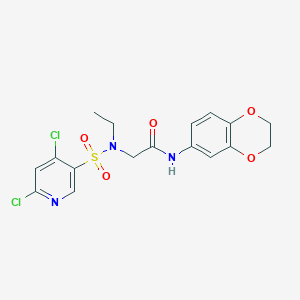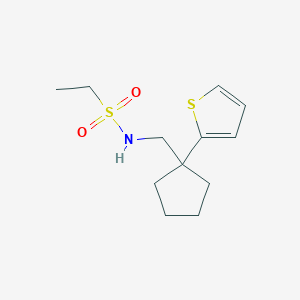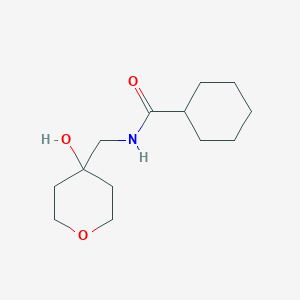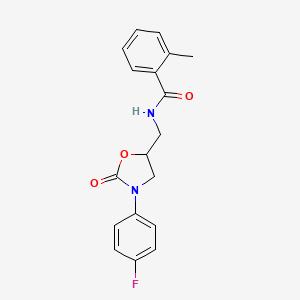
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide” is a complex organic molecule. It contains a benzamide group (a carboxamide derivative of benzoic acid), an oxazolidinone group (a five-membered ring containing oxygen, nitrogen, and carbonyl functional groups), and a fluorophenyl group (a phenyl ring with a fluorine substitution) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, oxazolidinone, and fluorophenyl groups. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group in the oxazolidinone ring and the amide group in the benzamide moiety could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of novel compounds with structures bearing resemblance to N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide, focusing on their chemical properties and potential as pharmaceutical agents. For instance, novel 4-thiazolidinone derivatives were designed, synthesized, and biologically evaluated as anticonvulsant agents, highlighting the essential functional groups for binding to benzodiazepine receptors, with some compounds demonstrating significant anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017). Additionally, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine was explored for their promising antimicrobial analogs, indicating the importance of the fluorine atom at specific positions for enhancing antimicrobial activity (Desai et al., 2013).
Biological Activities and Potential Therapeutic Applications
Several studies have synthesized and evaluated compounds structurally similar to this compound for their potential biological activities. For example, derivatives of N-(3-chloro-4-fluorophenyl) were synthesized and assessed for their anti-inflammatory activity, with some showing significant effects, suggesting potential therapeutic applications in inflammatory diseases (Sunder & Maleraju, 2013). Another study focused on the design, synthesis, and evaluation of thiazolidinedione derivatives as anti-hyperglycemic and anti-hyperlipidemic agents, demonstrating significant blood glucose and triglyceride-lowering activity, comparable to standard treatments (Shrivastava et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-12-4-2-3-5-16(12)17(22)20-10-15-11-21(18(23)24-15)14-8-6-13(19)7-9-14/h2-9,15H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUSXNGXNRQDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

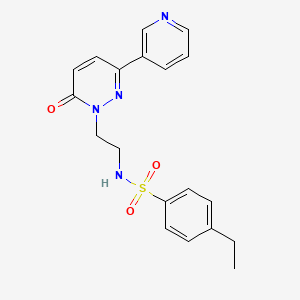
![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B2586946.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2586952.png)

![(Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2586954.png)
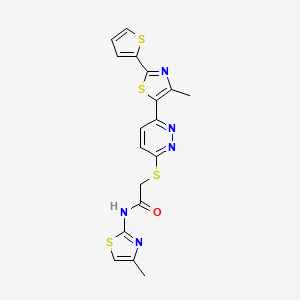
![3-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B2586957.png)
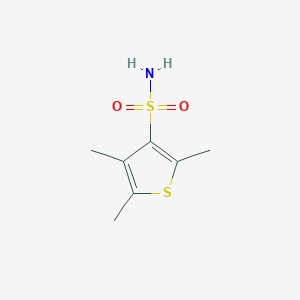
![1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2586962.png)
